Glabron

Übersicht

Beschreibung

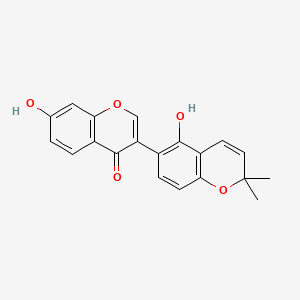

Es hat die Summenformel C20H16O5 und ist bekannt für seine verschiedenen biologischen Aktivitäten, darunter die Anti-Influenza-Aktivität und eine signifikante Ligandenbindungsaktivität am Peroxisomen-Proliferator-aktivierten Rezeptor gamma .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Glabron kann durch verschiedene Methoden synthetisiert werden, einschließlich der Verwendung der pflanzlichen Glucuronosyltransferase UGT88D1 . Der Syntheseweg beinhaltet die Herstellung von this compound 7-O-Glucuronid, das durch Kernresonanzspektroskopie identifiziert wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus den Wurzeln von Glycyrrhiza glabra. Die Wurzeln werden einer Vorbehandlung unterzogen, wie z. B. Rösten, Honigrösten und Fermentation, die die Zusammensetzung der Extrakte deutlich verändern . Diese Prozesse werden anschließend durch umfassende metabolische Profilbildung mit Ultra-Performance-Flüssigchromatographie gekoppelt mit Massenspektrometrie verfolgt .

Wissenschaftliche Forschungsanwendungen

Glabrone has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Glabrone, a natural compound found in licorice, has been identified to interact with several targets. The primary targets of Glabrone are UDP-glucuronosyltransferase 1A9 (UGT1A9) , PTEN , and MAP3K8 . UGT1A9 plays a crucial role in the metabolism and elimination of therapeutic drugs through glucuronidation . PTEN and MAP3K8 are associated with various cellular processes, including cell growth and survival .

Mode of Action

Glabrone interacts with its targets in a specific manner. It acts as a probe substrate for UGT1A9, a key enzyme involved in drug metabolism . In addition, Glabrone and other active compounds have been shown to bind to SARS-CoV-2 related targets, including the main protease (Mpro, also called 3CLpro), the spike protein (S protein), and the angiotensin-converting enzyme 2 (ACE2) .

Biochemical Pathways

It is known that glabrone’s interaction with ugt1a9 influences the glucuronidation process, a major pathway in drug metabolism . Furthermore, its interaction with SARS-CoV-2 related targets suggests a potential role in viral infection pathways .

Pharmacokinetics

It has been identified as a substrate for ugt1a9, suggesting that it undergoes glucuronidation, a key metabolic process

Result of Action

Glabrone’s action results in molecular and cellular effects. Its interaction with UGT1A9 can influence the metabolism of certain drugs, potentially affecting their efficacy and safety . Moreover, its binding to SARS-CoV-2 related targets suggests potential antiviral activity .

Action Environment

It is known that gene-environment interactions can significantly impact the effectiveness of therapeutic compounds . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence Glabrone’s action.

Biochemische Analyse

Biochemical Properties

Glabrone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Glabrone has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, Glabrone interacts with proteins involved in oxidative stress responses, enhancing the antioxidant capacity of cells . These interactions highlight the potential of Glabrone as a modulator of biochemical pathways.

Cellular Effects

Glabrone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Glabrone modulates the activity of key signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses . Furthermore, Glabrone affects gene expression by regulating the transcription of genes involved in oxidative stress and apoptosis . These cellular effects underscore the potential of Glabrone in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Glabrone involves several key interactions at the molecular level. Glabrone binds to specific biomolecules, including enzymes and receptors, modulating their activity. For instance, Glabrone has been shown to inhibit the activation of the main protease (Mpro) and the spike protein (S-protein) of SARS-CoV-2, thereby inhibiting viral replication . Additionally, Glabrone interacts with the PTEN and MAP3K8 proteins, reducing inflammation and apoptosis . These molecular interactions elucidate the mechanism by which Glabrone exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glabrone have been observed to change over time. Studies have shown that Glabrone exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to Glabrone has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies . These temporal effects highlight the potential of Glabrone for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Glabrone vary with different dosages in animal models. At lower doses, Glabrone has been shown to exhibit beneficial effects such as reduced inflammation and enhanced antioxidant capacity . At higher doses, Glabrone may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Glabrone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . For instance, Glabrone modulates the activity of enzymes involved in the detoxification of reactive oxygen species, thereby enhancing cellular antioxidant capacity . These interactions highlight the role of Glabrone in regulating metabolic pathways.

Transport and Distribution

Within cells and tissues, Glabrone is transported and distributed through specific transporters and binding proteins. It has been observed to interact with transporters involved in the uptake and efflux of flavonoids, influencing its localization and accumulation . Additionally, Glabrone binds to specific proteins that facilitate its transport to target sites within cells . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of Glabrone.

Subcellular Localization

Glabrone exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Glabrone is mediated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is essential for the precise regulation of its biochemical and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glabrone can be synthesized through various methods, including the use of plant glucuronosyltransferase UGT88D1 . The synthetic route involves the preparation of glabrone 7-O-glucuronide, which is identified by nuclear magnetic resonance spectroscopy .

Industrial Production Methods

Industrial production of glabrone typically involves the extraction from Glycyrrhiza glabra roots. The roots undergo pre-processing procedures such as roasting, honey-roasting, and fermentation, which significantly alter the composition of the extracts . These processes are followed by comprehensive metabolic profiling using ultra-performance liquid chromatography coupled with mass spectrometry .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glabron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Reaktion mit Hydroxylradikalen, was zu einer Halbwertszeit von etwa 0,037 Tagen führt.

Reduktion: Für this compound nicht häufig gemeldet.

Substitution: Umfasst die Bildung von Glucuroniden, wie z. B. This compound 7-O-Glucuronid.

Häufige Reagenzien und Bedingungen

Oxidation: Hydroxylradikale.

Substitution: Pflanzliche Glucuronosyltransferase UGT88D1 für die Glucuronidierung.

Hauptprodukte, die gebildet werden

Oxidation: Verschiedene oxidierte Derivate.

Substitution: This compound 7-O-Glucuronid.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Influenza und anderen Virusinfektionen.

Industrie: Wird bei der Herstellung verschiedener pharmazeutischer Formulierungen verwendet.

Wirkmechanismus

This compound übt seine Wirkungen durch mehrere Mechanismen aus:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycyrrhizin: Ein Triterpensaponin aus Glycyrrhiza glabra, das für seine antiviralen und entzündungshemmenden Aktivitäten bekannt ist.

Einzigartigkeit

Glabron ist aufgrund seiner spezifischen Bindung an den Peroxisomen-Proliferator-aktivierten Rezeptor gamma und seiner potenten Anti-Influenza-Aktivität einzigartig . Im Gegensatz zu Glabridin und Glycyrrhizin wurde this compound als spezifisches Sonden-Substrat für UDP-Glucuronosyltransferase 1A9 identifiziert, was es in Studien zum Arzneimittelstoffwechsel wertvoll macht .

Eigenschaften

IUPAC Name |

7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLMVFWKLOZOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208714 | |

| Record name | Morusin hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60008-02-8 | |

| Record name | Glabrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morusin hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morusin hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLABRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

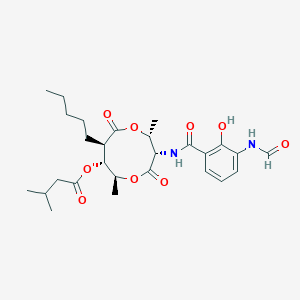

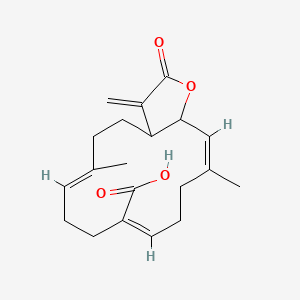

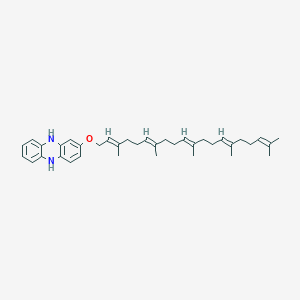

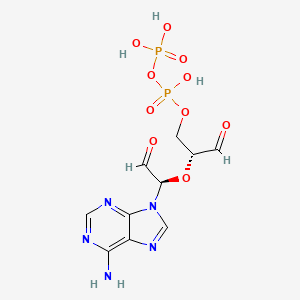

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)

![(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one](/img/structure/B1232746.png)

![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)

![[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B1232756.png)

![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232758.png)